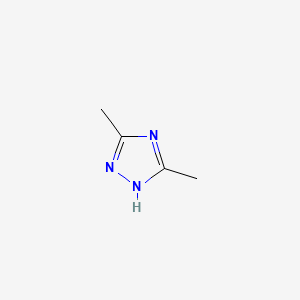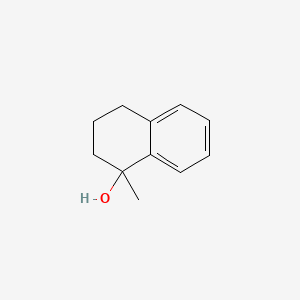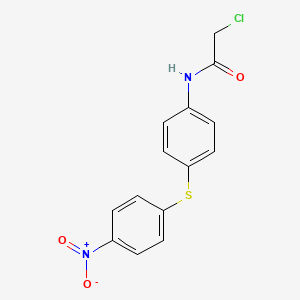
3,5-Dibromobenzyl bromid
Übersicht
Beschreibung
3,5-Dibromobenzyl bromide (3,5-DBB) is an organic bromide compound that has been used in various scientific fields for a variety of purposes. It is a versatile chemical that can be used for synthetic reactions, as a reagent in analytical chemistry, and as a drug in pharmacology. The chemical structure of 3,5-DBB consists of two bromine atoms attached to a benzyl group. It is a colorless solid that is soluble in organic solvents such as ether, acetone, and benzene. It is an important intermediate in the synthesis of various organic compounds and has been used in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
3,5-Dibromobenzyl bromid wird als Rohstoff und Zwischenprodukt in der organischen Synthese verwendet . Es kann zur Herstellung einer Vielzahl organischer Verbindungen verwendet werden und spielt eine entscheidende Rolle bei der Entwicklung neuer Moleküle für Forschung und industrielle Anwendungen.
Pharmazeutika
In der pharmazeutischen Industrie wird this compound bei der Synthese verschiedener Medikamente eingesetzt . Seine einzigartigen Eigenschaften machen es zu einem wertvollen Bestandteil bei der Herstellung neuer Medikamente.
Pflanzenschutzmittel
this compound wird auch bei der Herstellung von Pflanzenschutzmitteln verwendet . Zu diesen Chemikalien gehören Pestizide, Herbizide und Düngemittel, die zum Schutz und zur Verbesserung von Feldfrüchten beitragen.
Farbstoffe
Die Verbindung wird in der Farbstoffindustrie verwendet . Es kann bei der Synthese von Farbstoffen und Pigmenten verwendet werden, die in Textilien, Kunststoffen und anderen Materialien verwendet werden.
Safety and Hazards
3,5-Dibromobenzyl bromide is classified as dangerous. It can cause severe skin burns and eye damage, and may be corrosive to metals . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing and eye protection, and storing in a corrosive resistant container with a resistant inner liner .
Wirkmechanismus
Target of Action
3,5-Dibromobenzyl bromide is a chemical compound used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . .
Mode of Action
It is known to be used as an intermediate in organic synthesis, suggesting that it may react with various organic compounds to form new substances .
Biochemical Pathways
As an intermediate in organic synthesis, it is likely involved in various chemical reactions, but the exact pathways and their downstream effects are currently unknown .
Result of Action
As an intermediate in organic synthesis, it is likely involved in the formation of various organic compounds .
Action Environment
The action, efficacy, and stability of 3,5-Dibromobenzyl bromide can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere and at a temperature between 2-8°C . It is also sensitive to moisture and may decompose in its presence .
Biochemische Analyse
Biochemical Properties
3,5-Dibromobenzyl bromide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to undergo nucleophilic substitution reactions, where it can react with nucleophiles such as amines and thiols. These interactions are crucial in the synthesis of more complex organic molecules. The compound’s bromine atoms make it highly reactive, allowing it to form covalent bonds with other biomolecules, thereby altering their structure and function .
Cellular Effects
3,5-Dibromobenzyl bromide has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular metabolism. Additionally, it can affect gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes .
Molecular Mechanism
The molecular mechanism of 3,5-Dibromobenzyl bromide involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Additionally, 3,5-Dibromobenzyl bromide can induce changes in gene expression by interacting with transcription factors or DNA, leading to altered transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dibromobenzyl bromide can change over time. The compound’s stability and degradation are important factors to consider. It is known that 3,5-Dibromobenzyl bromide can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to the compound can result in changes in cellular function, such as altered gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s long-term impact on biological systems .
Dosage Effects in Animal Models
The effects of 3,5-Dibromobenzyl bromide can vary with different dosages in animal models. Studies have shown that low doses of the compound can have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. At high doses, 3,5-Dibromobenzyl bromide can exhibit toxic or adverse effects, such as cell death or tissue damage. Understanding the dosage effects is essential for determining the safe and effective use of the compound in various applications .
Metabolic Pathways
3,5-Dibromobenzyl bromide is involved in several metabolic pathways. It can interact with enzymes and cofactors, leading to changes in metabolic flux and metabolite levels. For instance, the compound can be metabolized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates that can further react with other biomolecules. These metabolic pathways are crucial for understanding the compound’s overall impact on cellular metabolism and function .
Transport and Distribution
The transport and distribution of 3,5-Dibromobenzyl bromide within cells and tissues are important factors that influence its activity and function. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to specific cellular compartments, such as the cytoplasm or nucleus, where it can exert its effects. The distribution of 3,5-Dibromobenzyl bromide within tissues can also affect its overall bioavailability and effectiveness .
Subcellular Localization
The subcellular localization of 3,5-Dibromobenzyl bromide is a critical factor that determines its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Understanding the subcellular localization of 3,5-Dibromobenzyl bromide is essential for elucidating its precise mechanism of action .
Eigenschaften
IUPAC Name |
1,3-dibromo-5-(bromomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br3/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTFRUXTAFBWBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90205446 | |
| Record name | 3,5-Dibromobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56908-88-4 | |
| Record name | 3,5-Dibromobenzyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056908884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dibromobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dibromobenzyl Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary focus of the research paper "Condensation Products of 2-Hydroxy-3,5-dibromobenzyl Bromide with Phenols and their Germicidal Power"?
A1: This research investigates the synthesis of new compounds derived from 3,5-Dibromobenzyl bromide. Specifically, it focuses on the condensation reactions between 2-Hydroxy-3,5-dibromobenzyl bromide (a derivative of 3,5-Dibromobenzyl bromide) and various phenols. [] The study then explores the germicidal activity of these synthesized compounds, aiming to understand the relationship between their chemical structure and their effectiveness against microorganisms. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














